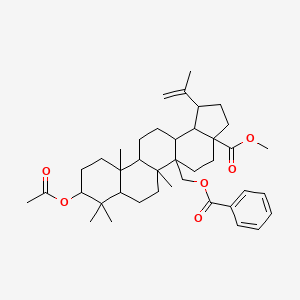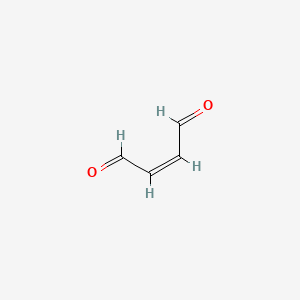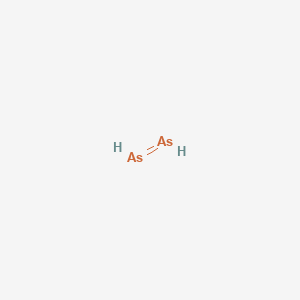
trans-Diarsene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-diarsene is a diarsene.
Applications De Recherche Scientifique
Photoelectron and NMR Properties
Trans-Diarsene's photoelectron (PE) and nuclear magnetic resonance (NMR) properties have been a subject of interest. A study by Galasso (1984) explored the PE and NMR spectroscopic properties of trans-diarsene, among other compounds, using ab initio theoretical approaches. This research provided insights into the ionization energies and nuclear screening constants relevant to trans-diarsene, offering a deeper understanding of its electronic structure (Galasso, 1984).
Crystal Structure Analysis
Research by Cowley et al. (1985) involved the purification and X-ray crystal structure analysis of bis[tris(trimethylsilyl)-methyl]diarsene. This study provided detailed structural insights into diarsene compounds, which are crucial for understanding their chemical behavior and potential applications (Cowley, Norman, & Pakulski, 1985).
Oxidation Studies and Radical Cations
A 2013 study investigated the oxidation of carbene-stabilized diarsenic. This research led to the discovery of diarsene dications and diarsenic radical cations, providing valuable information on the reactivity and bonding nature of diarsene compounds in oxidized states (Abraham et al., 2013).
Reactivity and Spectroscopic Properties
Viana et al. (2021) conducted an investigation to characterize the structural, electronic properties, and stability of diarsenic hydrides, including diarsene. This research contributed to the understanding of diarsene's reactivity and spectroscopic properties, essential for potential scientific applications (Viana et al., 2021).
Diarsene Radical Anion
A recent study by Sieg et al. (2022) presented the isolation of the first diarsene radical anion, marking a significant advancement in the understanding of diarsene's chemical properties and potential for novel applications (Sieg et al., 2022).
Propriétés
Nom du produit |
trans-Diarsene |
|---|---|
Formule moléculaire |
As2H2 |
Poids moléculaire |
151.859 g/mol |
Nom IUPAC |
arsanylidenearsane |
InChI |
InChI=1S/As2H2/c1-2/h1-2H |
Clé InChI |
RDUYICIYUADWAP-UHFFFAOYSA-N |
SMILES canonique |
[AsH]=[AsH] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



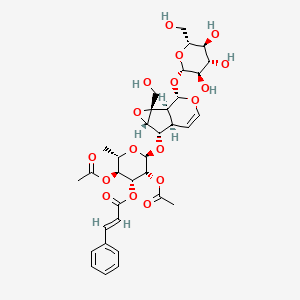
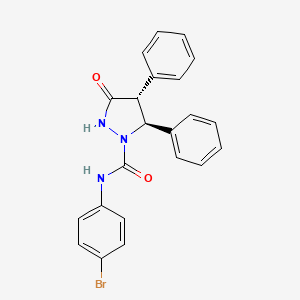
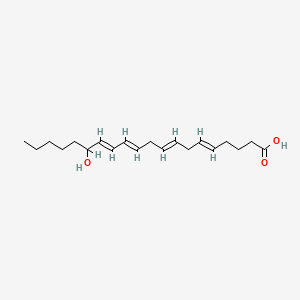

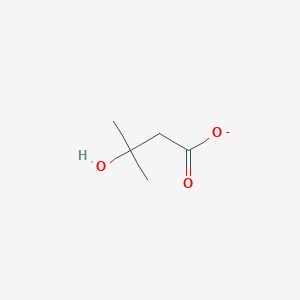
![1-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-3-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)-1-propanone](/img/structure/B1233619.png)
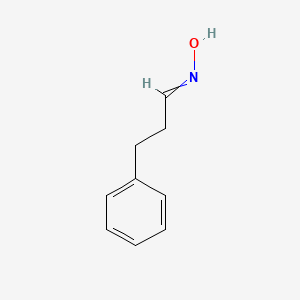
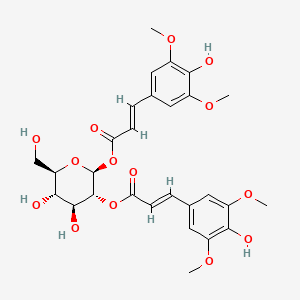
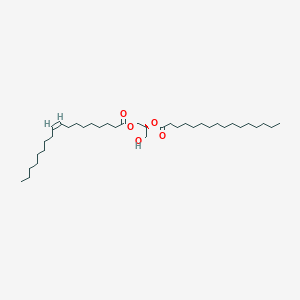
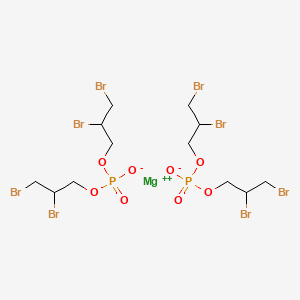
![2-Methoxy-4-(3-phenylimino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene)-1-cyclohexa-2,5-dienone](/img/structure/B1233630.png)
![1-methyl-N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-1H-indazole-3-carboxamide](/img/structure/B1233632.png)
